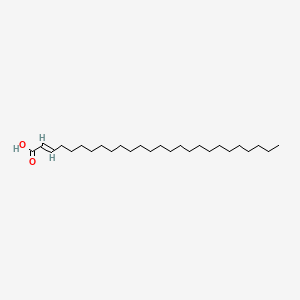

trans-2-Hexacosenoic acid

Description

Properties

CAS No. |

26444-07-5 |

|---|---|

Molecular Formula |

C26H50O2 |

Molecular Weight |

394.7 g/mol |

IUPAC Name |

(E)-hexacos-2-enoic acid |

InChI |

InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h24-25H,2-23H2,1H3,(H,27,28)/b25-24+ |

InChI Key |

HMFPLNNQWZGXAH-OCOZRVBESA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCC/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |

Synonyms |

1-hexacosenoic acid |

Origin of Product |

United States |

Occurrence and Biological Distribution of Trans 2 Hexacosenoic Acid

Detection and Identification in Plant Species (e.g., Arabidopsis thaliana)

Very-long-chain fatty acids are crucial components in plants, serving as precursors for cuticular waxes, suberin, and as integral parts of membrane lipids like sphingolipids. biorxiv.orgnih.gov The model plant Arabidopsis thaliana is known to produce a wide array of VLCFAs. nih.govcreative-proteomics.com While comprehensive lipidomic analyses have been performed on Arabidopsis, identifying numerous fatty acid species, specific quantification of trans-2-Hexacosenoic acid is not commonly detailed. biorxiv.orgk-state.edu

However, its presence in Arabidopsis thaliana is reported in chemical databases, indicating it has been identified in this species. nih.gov The detection of VLCFAs, including C26 variants, is typically achieved through gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs). jfda-online.comjst.go.jp Studies on transgenic Arabidopsis have shown changes in the levels of C26:1 fatty acids, further confirming the plant's capacity to synthesize these molecules. For instance, sphingolipids containing a C26:1 fatty acyl chain (C26:1-GIPC) have been detected in Arabidopsis rosettes, pointing to the incorporation of this VLCFA into complex lipids essential for membrane structure and function.

Occurrence in Microbial and Fungal Systems (e.g., Yeast)

In microbial systems, particularly in the baker's yeast Saccharomyces cerevisiae, this compound plays a critical role as a metabolic intermediate. Yeast is known to synthesize VLCFAs, which are essential for its viability and are primarily incorporated into sphingolipids. biomolther.org These VLCFAs can constitute 1-2% of the total fatty acids in yeast. nasa.govmolbiolcell.org

The biosynthesis of VLCFAs occurs through a cyclical elongation process in the endoplasmic reticulum. nih.gov A key step in this cycle is the reduction of a trans-2-enoyl-CoA intermediate to a saturated acyl-CoA. The enzyme responsible for this reaction is trans-2-enoyl-CoA reductase, encoded by the essential gene TSC13 in yeast. uniprot.orgymdb.casci-hub.se The substrate for the final step in the synthesis of hexacosanoic acid (C26:0) is trans-2-hexacosenoyl-CoA, the coenzyme A derivative of this compound. uniprot.org Therefore, while the free acid may not accumulate to high levels, it is a necessary intermediate in the production of C26 saturated fatty acids, which are major components of yeast sphingolipids. biomolther.orgnih.gov

Quantitative Analysis of this compound in Diverse Biological Samples

Direct quantitative data for this compound across different biological samples is limited in publicly available literature. Analysis is complicated by the fact that many studies report on "C26:1" fatty acids as a class, without distinguishing between positional (e.g., Δ2, Δ9) or geometric (cis/trans) isomers. The standard method for fatty acid quantification is GC-MS, often requiring derivatization to FAMEs. jfda-online.comnih.gov

While specific values for the trans-2- isomer are scarce, data on related compounds provide context for its likely abundance. For example, the saturated counterpart, hexacosanoic acid (C26:0), is a well-quantified minor component in many organisms. The table below presents available quantitative or semi-quantitative data for C26 fatty acids to contextualize the occurrence of this compound.

Table 1: Quantitative and Qualitative Data on C26 Fatty Acids in Biological Samples

Table 2: List of Compound Names

Catabolism and Metabolic Fate of Trans 2 Hexacosenoic Acid

Peroxisomal β-Oxidation of Very Long-Chain Fatty Acids

Peroxisomes are the primary site for the initial catabolism of VLCFAs, including trans-2-Hexacosenoic acid, as the enzymes within mitochondria are not efficient at handling fatty acids with chain lengths greater than 22 carbons hmdb.caaklectures.com. The peroxisomal β-oxidation pathway is a cyclical process that shortens the fatty acid chain by two carbons during each cycle, releasing acetyl-CoA.

The catabolism of this compound within the peroxisome begins with its activation to trans-2-Hexacosenoyl-CoA. This activated form then enters the β-oxidation spiral, which consists of a sequence of four enzymatic reactions.

The key enzymes involved in peroxisomal β-oxidation are:

Acyl-CoA Oxidase: This enzyme catalyzes the first and rate-limiting step, introducing a double bond between the α and β carbons of the acyl-CoA chain. Unlike its mitochondrial counterpart, acyl-CoA oxidase transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂) wikipedia.org.

Multifunctional Enzyme (MFE): In many organisms, including yeast (Saccharomyces cerevisiae), a multifunctional enzyme known as Fox2 possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities nih.govnih.govplos.org. The enoyl-CoA hydratase component hydrates the newly formed double bond to create a hydroxyl group on the β-carbon. Subsequently, the 3-hydroxyacyl-CoA dehydrogenase component oxidizes this hydroxyl group to a keto group.

β-Ketothiolase: This enzyme catalyzes the final step of the cycle, cleaving the β-ketoacyl-CoA to release a molecule of acetyl-CoA and a shortened acyl-CoA chain, which in this case would be tetracosanoyl-CoA. This shortened acyl-CoA can then undergo further rounds of β-oxidation.

This cycle of reactions is repeated until the fatty acid chain is sufficiently shortened, typically to octanoyl-CoA, at which point it can be transported to the mitochondria for complete oxidation aklectures.com.

| Enzyme | Function in Peroxisomal β-Oxidation |

| Acyl-CoA Oxidase | Catalyzes the formation of a trans-2-enoyl-CoA, producing H₂O₂. |

| Multifunctional Enzyme (Fox2) | Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, converting trans-2-enoyl-CoA to 3-ketoacyl-CoA. |

| β-Ketothiolase | Cleaves 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. |

The formation of a trans-2-enoyl-CoA intermediate is a conserved and essential step in all β-oxidation pathways wikipedia.org. For saturated fatty acids, this intermediate is generated by the action of acyl-CoA dehydrogenase (in mitochondria) or acyl-CoA oxidase (in peroxisomes). In the specific case of this compound, its CoA derivative, trans-2-hexacosenoyl-CoA, is already in the trans-2 configuration. Therefore, it can directly enter the second step of the β-oxidation spiral, hydration by enoyl-CoA hydratase, without the initial dehydrogenation step. This makes its entry into the catabolic pathway more direct than that of its saturated counterpart, hexacosanoic acid.

Mitochondrial β-Oxidation Pathways and Their Specificity for Chain Lengths

Mitochondria are the primary sites of β-oxidation for short, medium, and long-chain fatty acids, but they are unable to efficiently catabolize VLCFAs nih.gov. The enzymes of mitochondrial β-oxidation, particularly the acyl-CoA dehydrogenases, have a substrate specificity that favors shorter chain lengths. Therefore, the role of mitochondria in the catabolism of this compound is to complete the oxidation of the shorter-chain fatty acids, such as octanoyl-CoA, that are produced from the initial rounds of peroxisomal β-oxidation aklectures.com. These shorter acyl-CoA molecules are transported into the mitochondrial matrix, where they are fully degraded to acetyl-CoA, which then enters the citric acid cycle for ATP production.

Auxiliary Enzymes for Unsaturated Fatty Acid Degradation

The degradation of most unsaturated fatty acids requires the action of auxiliary enzymes, such as isomerases and reductases, to handle the double bonds that are not in the standard trans-2 position. However, since the double bond in this compound is already at the C2 position and in the trans configuration, it is a direct substrate for enoyl-CoA hydratase, the second enzyme of the β-oxidation pathway utah.edu. Therefore, the catabolism of this compound does not necessitate the involvement of these auxiliary enzymes.

Alternative Oxidative Pathways (e.g., ω-Oxidation System)

While peroxisomal β-oxidation is the major catabolic pathway for VLCFAs, an alternative pathway known as ω-oxidation can also contribute to their metabolism, particularly when β-oxidation is impaired wikipedia.orgbyjus.commicrobenotes.com. This pathway, which occurs in the endoplasmic reticulum, involves the oxidation of the terminal methyl (ω) carbon of the fatty acid allen.in.

The key steps in ω-oxidation are:

Hydroxylation: A cytochrome P450 enzyme introduces a hydroxyl group at the ω-carbon.

Oxidation: The hydroxyl group is then oxidized to an aldehyde and subsequently to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively.

This process results in the formation of a dicarboxylic acid. This dicarboxylic acid can then undergo β-oxidation from either end of the molecule in the peroxisomes nih.gov.

| Pathway | Location | Substrate Preference | Key Features |

| Peroxisomal β-Oxidation | Peroxisomes | Very long-chain fatty acids (>C22) | Initial shortening of long chains; produces H₂O₂. |

| Mitochondrial β-Oxidation | Mitochondria | Short, medium, and long-chain fatty acids ( | Complete oxidation to acetyl-CoA for ATP production. |

| ω-Oxidation | Endoplasmic Reticulum | Medium and long-chain fatty acids | Alternative pathway; forms dicarboxylic acids. |

Enzymology and Molecular Mechanisms of Trans 2 Hexacosenoic Acid Transformations

Characterization of Enzymes Involved in Biosynthesis and Elongation of trans-2-Enoic Acids

The biosynthesis of trans-2-Hexacosenoic acid and other VLCFAs occurs through the fatty acid elongation (FAE) system, primarily located in the endoplasmic reticulum. libretexts.org This process is a cyclical pathway that extends a pre-existing fatty acid chain by two carbon units per cycle. Each cycle involves four key enzymatic reactions catalyzed by a distinct set of enzymes. dtic.mildtic.mil The intermediate product after the third step is a trans-2-enoyl-CoA, which for a 26-carbon fatty acid would be trans-2-Hexacosenoyl-CoA.

The FAE cycle comprises the following enzymes:

β-ketoacyl-CoA Synthase (KCS): This is the rate-limiting enzyme that initiates the elongation cycle. It catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA, releasing a molecule of carbon dioxide. nih.gov The substrate specificity of the various KCS isoforms is a major determinant of the final length of the fatty acid chain produced. nih.gov

β-ketoacyl-CoA Reductase (KCR): The resulting β-ketoacyl-CoA is then reduced to β-hydroxyacyl-CoA. This reaction is NADPH-dependent.

β-hydroxyacyl-CoA Dehydratase (HCD): The β-hydroxyacyl-CoA intermediate is dehydrated to form a trans-2-enoyl-CoA. This step creates the characteristic double bond at the second carbon position.

trans-2-enoyl-CoA Reductase (TER): In the final step of the elongation cycle, the trans-2-enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the starting molecule. This reaction is also NADPH-dependent. nih.gov The resulting saturated acyl-CoA can then re-enter the cycle for further elongation or be utilized for other metabolic purposes.

Table 1: Enzymes of the Very-Long-Chain Fatty Acid Elongation Cycle

| Enzyme | Abbreviation | Function | Cofactor |

| β-ketoacyl-CoA Synthase | KCS | Condenses acyl-CoA with malonyl-CoA | - |

| β-ketoacyl-CoA Reductase | KCR | Reduces β-ketoacyl-CoA to β-hydroxyacyl-CoA | NADPH |

| β-hydroxyacyl-CoA Dehydratase | HCD | Dehydrates β-hydroxyacyl-CoA to trans-2-enoyl-CoA | - |

| trans-2-enoyl-CoA Reductase | TER or TECR | Reduces trans-2-enoyl-CoA to saturated acyl-CoA | NADPH |

Kinetic and Mechanistic Studies of Enzymes in trans-2-Enoic Acid Catabolism

The catabolism of fatty acids, including VLCFAs, primarily occurs through the β-oxidation pathway. However, the enzyme trans-2-enoyl-CoA reductase (TER), also known as TECR in mammals, plays a dual role and is also involved in a specific catabolic pathway: the degradation of sphingosine-1-phosphate (S1P). nih.gov

In the S1P metabolic pathway, S1P is cleaved to produce trans-2-hexadecenal, which is subsequently oxidized to trans-2-hexadecenoic acid and then converted to its CoA ester, trans-2-hexadecenoyl-CoA. nih.gov TECR catalyzes the final saturation step, converting trans-2-hexadecenoyl-CoA to palmitoyl-CoA, which can then enter mainstream lipid metabolism. nih.govnih.gov Although this specific pathway involves a 16-carbon intermediate, the enzymatic mechanism is directly relevant to the reduction of other trans-2-enoyl-CoA molecules, including trans-2-Hexacosenoyl-CoA.

Kinetic studies of these enzymes are essential for understanding their efficiency and substrate preferences. For instance, detailed kinetic analyses have been performed on various enzymes within the broader family of 2-oxoglutarate/Fe(II)-dependent nucleic acid modifying enzymes, establishing key parameters like kcat and Km that define their catalytic activity. mdpi.com While specific kinetic data for the catabolism of this compound is sparse, studies on related enzymes provide insight. For example, kinetic characterization of RNA demethylases like ALKBH5 shows catalytic efficiencies (kcat/Km) in the range of 1.6 to 18.57 min⁻¹µM⁻¹. mdpi.com Such studies on fatty acid catabolizing enzymes are critical to understanding metabolic flux and regulation.

Structural Biology and Active Site Analysis of Relevant Enzymes

The three-dimensional structures of enzymes provide critical insights into their catalytic mechanisms and substrate recognition. nih.gov High-resolution X-ray and NMR structures are available for many enzymes in the type II fatty acid synthesis pathway, which shares mechanistic similarities with the FAE system. nih.govresearchgate.net

A key enzyme in the metabolism of trans-2-enoic acids is the trans-2-enoyl-CoA reductase (TER/TECR). nih.gov Unlike many reductases involved in fatty acid synthesis that belong to the short-chain (SDR) or medium-chain (MDR) dehydrogenase/reductase superfamilies, TECR does not share sequence homology with them. nih.gov This suggests a different evolutionary origin and potentially a distinct catalytic mechanism.

Mutagenesis studies on the yeast homolog, Tsc13, have been crucial in identifying key residues within its active site. nih.gov

Tyr256 (Tyr248 in human TECR): This residue is proposed to be the catalytic residue that acts as a proton donor. A hydride ion from NADPH is transferred to the C3 of the double bond of the trans-2-enoyl-CoA, creating an enolate anion. Tyr256 then donates a proton to this intermediate, which tautomerizes to the final acyl-CoA product. nih.gov

Tyr168: This tyrosine residue is also critical for the enzyme's activity. nih.gov

Glu91 (Glu94 in human TECR): This glutamic acid residue is important for the enzyme's function and its interaction with the fatty acid elongase complex. nih.gov

These findings suggest a sophisticated proton relay system, possibly involving the 2'-OH of the NADPH ribose moiety and other nearby residues, to replenish the proton on the catalytic tyrosine. nih.gov The active sites of enzymes are highly organized environments where catalytic groups are precisely positioned to facilitate chemical transformations. nih.govmdpi.com

Table 2: Key Active Site Residues in trans-2-enoyl-CoA Reductase (Yeast Tsc13)

| Residue | Proposed Function |

| Tyr256 | Primary proton donor to the enolate intermediate |

| Tyr168 | Important for catalytic activity |

| Glu91 | Important for overall function and enzyme complex interaction |

Substrate Specificity and Isomeric Preferences of Enzymes in Fatty Acid Metabolism

Enzymes involved in fatty acid metabolism often exhibit significant specificity regarding the chain length and degree of unsaturation of their substrates. nih.gov This specificity is crucial for maintaining the diverse and highly regulated composition of cellular lipids.

The elongase enzymes (KCS family) are primary determinants of fatty acid chain length. For example, in yeast, the ELO2 enzyme is involved in elongating fatty acids up to 24 carbons, while ELO3 is essential for the subsequent conversion to 26-carbon species. nih.gov This demonstrates a clear preference for substrates of specific lengths.

Enzymes can also display a preference for geometric isomers (cis vs. trans). While many natural unsaturated fatty acids exist in the cis configuration, the intermediates in the FAE and β-oxidation pathways are in the trans configuration. Enzymes like TECR are highly specific for the trans-2-enoyl-CoA intermediate. nih.gov Studies have shown that the metabolism and incorporation of trans fatty acid isomers can differ significantly from their cis counterparts, influencing everything from acyl-CoA activation to elongation and oxidation rates. researchgate.net This isomeric preference is dictated by the precise geometry of the enzyme's active site, which accommodates the linear shape of a trans double bond more readily than the kinked structure of a cis double bond in this specific context. nih.gov

Applications of Enzyme Engineering and Biocatalysis for trans-2-Enoic Acid Production or Transformation

The fields of enzyme engineering and biocatalysis offer powerful tools for the sustainable production of valuable chemicals, including specific fatty acids. frontiersin.org By harnessing and modifying natural enzymatic pathways, microorganisms can be engineered to produce target molecules like trans-2-enoic acids.

One approach involves creating a synthetic metabolic pathway in a host organism like Escherichia coli. For the production of trans-2-decenoic acid, researchers have successfully engineered E. coli by overexpressing three key enzymes: mdpi.comresearchgate.net

Acyl-CoA Synthetase (FadD): Activates the initial fatty acid substrate.

Acyl-CoA Dehydrogenase (FadE): Introduces the trans-2 double bond.

Acyl-CoA Thioesterase (YdiI): Cleaves the CoA group to release the final trans-2-enoic acid product.

This whole-cell biocatalysis approach provides an environmentally friendly alternative to traditional chemical synthesis. mdpi.comresearchgate.net Furthermore, enzyme engineering techniques, such as site-directed mutagenesis, can be used to alter the substrate specificity or improve the catalytic efficiency of these enzymes. plos.orgrsc.org For example, enoate reductases (ERs) are being explored for the hydrogenation of various α,β-unsaturated carboxylic acids, demonstrating their potential for transforming trans-2-enoic acids into their corresponding saturated fatty acids for applications in biomanufacturing. researchgate.net

Biological Function and Cellular Significance of Trans 2 Hexacosenoic Acid

Role in Cellular Lipid Composition and Membrane Dynamics in Model Systems

Trans-2-Hexacosenoic acid, a very-long-chain fatty acid (VLCFA), is a notable component of cellular lipids, although its direct and specific roles in membrane dynamics are still under investigation. As a VLCFA, its presence can influence the biophysical properties of cellular membranes. Very-long-chain fatty acids, in general, are known to be constituents of sphingolipids, which are critical for the formation of lipid rafts—specialized membrane microdomains that are involved in signal transduction and protein trafficking. aginganddisease.orgnih.gov The extreme length of the acyl chain of hexacosanoic acid, a related saturated VLCFA, has been shown to be 10,000 times slower to desorb from a lipid membrane compared to shorter chain fatty acids like palmitic (C16:0) and stearic (C18:0) acids, suggesting that VLCFAs like this compound could significantly increase membrane stability. aginganddisease.org

In model systems, the incorporation of VLCFAs into phospholipid bilayers has been shown to affect membrane organization. For instance, the protonation state of very-long-chain fatty acids can alter their position and ordering within phospholipid membranes. researchgate.net Studies using model raft membranes have demonstrated that the related hexacosanoic acid (C26:0) can rapidly flip-flop between the outer and inner leaflets of the membrane. researchgate.net This suggests that despite their size, these molecules can move within the bilayer, a process that is crucial for maintaining membrane homeostasis.

The presence of VLCFAs, including those with a trans double bond, can lead to interdigitation, where the long acyl chain of a lipid in one leaflet of the bilayer extends into the opposing leaflet. researchgate.net This interdigitation can impact membrane thickness and fluidity, which in turn affects the function of membrane-embedded proteins. While specific studies on this compound are limited, the behavior of other VLCFAs in model systems provides a framework for understanding its potential to modulate the structure and dynamics of cellular membranes.

Involvement in Intracellular Signaling Pathways

While direct evidence for the involvement of this compound in specific intracellular signaling pathways is not extensively documented, the broader class of fatty acids and their derivatives are well-established signaling molecules. Fatty acids can act as precursors for a variety of signaling molecules and can also directly modulate the activity of proteins involved in signaling cascades. mdpi.com

For instance, a related compound, trans-2-hexadecenal, which is a degradation product of sphingosine-1-phosphate, has been shown to induce cytoskeletal reorganization and apoptosis through a signaling pathway involving the c-Jun N-terminal kinase (JNK). nih.gov This process is dependent on oxidant stress and involves the activation of downstream targets of JNK, such as c-Jun phosphorylation and the release of cytochrome c. nih.gov This suggests that α,β-unsaturated aldehydes derived from fatty acids can act as bioactive signaling molecules.

Furthermore, free fatty acids can activate G protein-coupled receptors like GPR40, which leads to the activation of phospholipase C and subsequent intracellular calcium mobilization. aginganddisease.org While the specific activation of GPR40 by this compound has not been demonstrated, this receptor is known to be activated by a range of medium and long-chain fatty acids. aginganddisease.org

In the context of plant signaling, sphingolipids containing 2-hydroxy fatty acids, which are structurally related to this compound, are implicated in the regulation of programmed cell death. oup.com These findings highlight the potential for fatty acids with specific structural features, such as the trans-2 double bond, to participate in complex signaling networks.

Contribution to Stress Responses and Adaptation in Organisms (e.g., plant oxidative stress)

There is growing evidence for the involvement of very-long-chain fatty acids and their derivatives in the response of organisms to various stresses, including oxidative stress in plants. In Arabidopsis thaliana, the levels of 2-hydroxy very-long-chain fatty acids (VLCFAs) have been observed to increase under oxidative stress conditions. nih.gov This suggests a protective role for these lipids. Plants with reduced levels of 2-hydroxy fatty acids show increased sensitivity to oxidative stress-inducing agents. oup.comnih.gov

The mechanism behind this protective effect may be linked to the role of these fatty acids in maintaining membrane integrity and function under stress. Sphingolipids containing 2-hydroxy fatty acids are crucial for the organization of plasma membrane nanodomains. nih.gov These specialized membrane regions house important proteins involved in stress responses, such as NADPH oxidases, which are responsible for the production of reactive oxygen species (ROS) as part of the plant's defense signaling. nih.gov In mutants lacking 2-hydroxy sphingolipids, the ROS burst in response to pathogen-associated molecular patterns is suppressed. nih.gov

While these studies focus on 2-hydroxy fatty acids, they provide a strong indication that modifications to the acyl chains of lipids, including the presence of a trans-2 double bond, could play a significant role in how organisms adapt to stressful environments. For example, a mixture containing trans-2-hexenal (B146799) has been shown to alleviate stress responses in rodents. nih.gov Although this is a shorter-chain compound, it points to the potential bioactivity of α,β-unsaturated aldehydes and acids in stress modulation.

Functional Implications in Microbial Virulence and Pathogen Biology (e.g., Mycobacterium species)

The unique lipid composition of the cell wall of Mycobacterium tuberculosis is intrinsically linked to its pathogenicity. nih.govfrontiersin.org Mycolic acids, which are very long α-alkyl, β-hydroxy fatty acids, are key components of the mycobacterial cell envelope and contribute to its impermeability and resistance to host immune defenses. conicet.gov.ar The biosynthesis of these mycolic acids involves the elongation of fatty acids by a fatty acid synthase II (FAS-II) system. nih.gov

While this compound itself is not a direct precursor of mycolic acids, the enzymes involved in its metabolism are relevant to mycobacterial virulence. For instance, the 2-trans-enoyl-ACP reductase (InhA) is a key enzyme in the FAS-II pathway and is the target of the anti-tuberculosis drug isoniazid (B1672263). nih.gov This highlights the importance of the metabolic pathways involving trans-2-enoyl fatty acid intermediates in mycobacteria.

Furthermore, studies on related fatty acids have shown their potential to inhibit mycobacterial virulence factors. For example, cis-2 and trans-2-eicosenoic fatty acids have been found to inhibit the protein tyrosine phosphatase B (PtpB) of Mycobacterium tuberculosis. researchgate.netresearchgate.net PtpB is a crucial virulence factor that helps the bacterium evade the host's immune system by preventing the fusion of phagosomes with lysosomes. researchgate.net The inhibition of this enzyme by these fatty acids suggests that similar molecules, potentially including this compound, could have anti-mycobacterial properties. The regulation of fatty acid biosynthesis is essential for the virulence of M. tuberculosis, and disruption of lipid homeostasis can attenuate its growth and survival in a host. frontiersin.org

Interplay with Other Lipid Classes and Complex Lipids (e.g., Sphingolipids, Ceramides)

This compound is intricately linked with the metabolism of complex lipids, particularly sphingolipids and ceramides (B1148491). In eukaryotes, very-long-chain fatty acids are essential components of ceramides, which are the backbone of most sphingolipids. frontiersin.orgresearchgate.net Ceramides consist of a sphingoid base N-acylated with a fatty acid, and the length and hydroxylation of this fatty acid chain are critical for the function of the resulting sphingolipid. researchgate.net

In plants, a significant portion of complex sphingolipids, such as glucosylceramides and glycosylinositolphosphorylceramides, contain 2-hydroxy fatty acids derived from VLCFAs. nih.govoup.com The synthesis of these 2-hydroxy fatty acids is catalyzed by fatty acid 2-hydroxylases (FAHs). oup.com While the direct substrate for these enzymes is a saturated VLCFA, the metabolic pathways leading to the formation of these substrates are interconnected with the synthesis of unsaturated fatty acids.

The degradation of sphingolipids can also generate bioactive molecules. For example, the breakdown of sphingosine-1-phosphate can produce trans-2-hexadecenal, an α,β-unsaturated aldehyde that can induce apoptosis. nih.gov This highlights a pathway where the metabolism of complex sphingolipids can give rise to signaling molecules with structures related to this compound.

The interplay between different lipid classes is crucial for maintaining cellular homeostasis. The incorporation of VLCFAs into ceramides and subsequently into more complex sphingolipids affects the properties of cellular membranes and the formation of specialized domains like lipid rafts. nih.gov The unique structure of this compound, with its long acyl chain and trans double bond at the 2-position, suggests that its incorporation into complex lipids could have specific functional consequences for membrane organization and cellular processes.

Research Methodologies and Experimental Approaches for Studying Trans 2 Hexacosenoic Acid

In Vitro Reconstitution of Enzymatic Pathways

The synthesis and modification of trans-2-Hexacosenoic acid are governed by a series of enzymatic reactions. The in vitro reconstitution of these pathways is a powerful technique that allows for the detailed study of each step in a controlled environment, free from the complexities of the cellular milieu. This approach typically involves the purification of the enzymes involved and providing them with the necessary substrates and cofactors to catalyze the reactions in a test tube.

The elongation of fatty acids, including the formation of the C26 chain of hexacosenoic acid, occurs in the endoplasmic reticulum through a four-step cycle. The key enzymes in this cycle are:

β-ketoacyl-CoA synthase (KCS): This is the rate-limiting enzyme that catalyzes the initial condensation reaction.

β-ketoacyl-CoA reductase (KCR): This enzyme reduces the β-ketoacyl-CoA intermediate.

β-hydroxyacyl-CoA dehydratase (HACD): This enzyme removes a water molecule.

trans-2-enoyl-CoA reductase (TER): This enzyme reduces the trans-2-enoyl-CoA intermediate to a saturated acyl-CoA, which can then undergo further rounds of elongation.

For the study of this compound, a key enzyme of interest is the trans-2-enoyl-CoA reductase (TER), which is involved in both the synthesis of VLCFAs and the degradation of sphingolipids. nih.gov In vitro studies on enzymes acting on similar substrates, such as trans-2-hexenedioic acid, have utilized enzymes like N-ethylmaleimide reductase from Escherichia coli and Old Yellow Enzyme 1 from Saccharomyces pastorianus. nih.govnih.govplos.org While these particular enzymes did not show activity on a shorter carboxylic acid substrate in vitro, the experimental setup provides a template for testing candidate reductases for their activity on trans-2-hexacosenoyl-CoA. nih.govnih.gov

A typical in vitro reconstitution experiment to study the final reduction step in the synthesis of hexacosanoic acid (the saturated counterpart of this compound) would involve the following components:

| Component | Function |

| Purified trans-2-enoyl-CoA reductase (TER) | The enzyme of interest |

| trans-2-Hexacosenoyl-CoA | The substrate |

| NADPH | The reducing cofactor |

| Buffer solution | To maintain optimal pH and ionic strength |

The reaction progress would be monitored by measuring the consumption of NADPH or the formation of the product, hexacosanoyl-CoA, using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.

Genetic Knockout and Overexpression Studies in Model Organisms

To understand the physiological relevance of enzymes involved in the metabolism of this compound, researchers often turn to genetic manipulation of model organisms such as mice, yeast (Saccharomyces cerevisiae), or cell lines. These approaches involve either deleting (knockout) a gene to observe the effect of its absence or increasing its expression (overexpression) to amplify its function.

Given that this compound is a VLCFA, genes involved in the fatty acid elongation cycle are primary targets for these studies. The ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes are the key condensing enzymes that determine the chain length of the resulting fatty acid. For instance, in mice, the knockout of the straight-chain acyl-CoA oxidase (AOX), the first enzyme in peroxisomal β-oxidation, leads to the accumulation of extremely long-chain polyunsaturated fatty acids, including C24 and C26 species. nih.gov This indicates that under normal conditions, peroxisomal β-oxidation is responsible for the degradation of these VLCFAs. nih.gov

A hypothetical study to investigate the synthesis of this compound could involve the overexpression of a specific ELOVL enzyme in a cell line and analyzing the resulting fatty acid profile.

| Genetic Modification | Model Organism/Cell Line | Expected Outcome for VLCFA Levels | Rationale |

| Knockout of Aox | Mouse | Increase in C24-C30 PUFAs | Demonstrates the role of peroxisomal β-oxidation in VLCFA degradation. nih.gov |

| Knockout of Fatp2 | Mouse | Altered fatty acid uptake and activation | Reveals the role of FATP2 in the transport and activation of VLCFAs. unl.edu |

| Knockout of Cftr | Mouse | Altered tissue fatty acid profiles (low linoleic acid, high docosahexaenoic acid) | Highlights the complex interplay between different metabolic pathways and fatty acid composition. nih.gov |

| Overexpression of a specific ELOVL gene | Human cell line | Increase in specific VLCFA species | To identify the specific elongase responsible for the synthesis of C26 fatty acids. |

These genetic studies are crucial for linking specific genes to the metabolic pathways of VLCFAs and for understanding the physiological consequences of altered this compound levels.

Stable Isotope Labeling and Metabolic Flux Analysis

Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules in living systems. nih.govnih.govwwu.educkisotopes.comspringernature.com By providing cells or organisms with a substrate enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), researchers can follow the incorporation of these isotopes into downstream metabolites. nih.govnih.gov This allows for the direct measurement of the biosynthesis, remodeling, and degradation of molecules like this compound. nih.gov

Metabolic Flux Analysis (MFA) is a computational method that uses stable isotope labeling data to quantify the rates (fluxes) of metabolic reactions within a network. This provides a detailed picture of the activity of different metabolic pathways.

In the context of this compound, a stable isotope tracing experiment could involve feeding cells a ¹³C-labeled precursor, such as [U-¹³C]-alpha-linolenic acid. The cells would then be harvested, and their lipids extracted. The fatty acids would be analyzed by mass spectrometry to determine the extent of ¹³C incorporation into C26 fatty acids. This approach has been successfully used in acyl-CoA oxidase knockout mice, where ¹³C-labeled alpha-linolenic acid was traced to the accumulation of ¹³C-labeled 24:6n-3, 26:6n-3, and 28:6n-3 fatty acids. nih.gov

| Labeled Substrate | Isotope | Analytical Technique | Information Gained |

| Glucose, Glycerol | ¹³C, ²H | Mass Spectrometry | Tracing the carbon backbone into newly synthesized fatty acids. nih.gov |

| Fatty Acid Precursors (e.g., alpha-linolenic acid) | ¹³C | Gas Chromatography-Mass Spectrometry (GC-MS) | Determining the elongation and desaturation pathways of specific fatty acids. nih.gov |

| Heavy Water (D₂O) | ²H | Mass Spectrometry | Measuring the overall rate of fatty acid synthesis. nih.gov |

These studies provide quantitative data on the dynamics of this compound metabolism, which is essential for understanding how its levels are regulated in health and disease.

Liposome and Membrane Mimicry Studies for Structural Interactions

The physical properties of this compound, particularly its long acyl chain and the presence of a trans double bond, are expected to influence its interaction with cellular membranes. Liposomes and other model membrane systems are used to study these interactions in a simplified and controlled manner. These artificial membrane systems allow researchers to investigate how the incorporation of this compound affects the structural and dynamic properties of the lipid bilayer, such as its fluidity, thickness, and permeability. youtube.commdpi.com

A study on the saturated C26 fatty acid, hexacosanoic acid, provides significant insight into the likely behavior of its trans-monounsaturated counterpart. jci.orgresearchgate.net Using ¹³C nuclear magnetic resonance (NMR) spectroscopy, it was shown that the carboxyl group of hexacosanoic acid is located at the aqueous interface of the phospholipid bilayer, with its long acyl chain penetrating deep into the membrane. jci.orgresearchgate.net The desorption of this very-long-chain fatty acid from the model membrane was found to be orders of magnitude slower than that of shorter-chain fatty acids. jci.orgresearchgate.net Furthermore, calorimetric experiments revealed that hexacosanoic acid strongly perturbs the packing of the surrounding phospholipid acyl chains. jci.orgresearchgate.net

| Experimental Technique | Model System | Property Measured | Expected Effect of this compound |

| ¹³C Nuclear Magnetic Resonance (NMR) | Phospholipid Vesicles | Localization and dynamics of the fatty acid within the bilayer | Carboxyl group at the interface, acyl chain deeply embedded. |

| Differential Scanning Calorimetry (DSC) | Phospholipid Vesicles | Perturbation of lipid phase transition | Alteration of membrane fluidity and packing. |

| Fluorescence Spectroscopy | Liposomes | Membrane fluidity and polarity | The trans double bond may lead to a more ordered (less fluid) membrane compared to a cis isomer. |

| Small-Angle Neutron Scattering (SANS) | Lipid Vesicles | Bilayer thickness and structure | Incorporation of the long acyl chain may increase bilayer thickness. mdpi.com |

These studies are critical for understanding how the accumulation of this compound in cellular membranes, which can occur in certain metabolic disorders, might disrupt membrane structure and function.

Computational Modeling and Bioinformatics for Pathway Prediction and Enzyme Function

Computational approaches, including molecular modeling and bioinformatics, are increasingly used to predict metabolic pathways and to understand the function of enzymes at a molecular level. These in silico methods can guide and complement experimental research by generating hypotheses and providing insights that are difficult to obtain through laboratory experiments alone.

For instance, in silico docking studies have been used to predict the binding of substrates, such as trans-2-hexenedioic acid, to the active sites of enzymes like Old Yellow Enzyme 1. nih.govnih.govplos.orgsemanticscholar.orgfigshare.com Although these predictions are not always correlated with in vitro activity, they can provide valuable information about the potential for an enzyme to act on a particular substrate. nih.govnih.gov Such an approach could be used to screen for candidate enzymes that may be involved in the metabolism of this compound.

Genome-scale metabolic models (GEMs) are another powerful computational tool. These models are mathematical representations of the entire metabolic network of an organism. By simulating the effects of gene knockouts, GEMs can predict changes in metabolic fluxes throughout the network. unl.eduresearchgate.net For example, a GEM of human metabolism could be used to predict the systemic effects of knocking out a gene involved in VLCFA transport, such as FATP2, on the metabolism of this compound and other lipids. unl.eduresearchgate.net

| Computational Approach | Application to this compound Research |

| Molecular Docking | Predicting the binding affinity of trans-2-hexacosenoyl-CoA to the active sites of various reductase and elongase enzymes. |

| Genome-Scale Metabolic Modeling (GEMs) | Simulating the metabolic consequences of knocking out or overexpressing genes involved in VLCFA metabolism to predict changes in the levels of this compound. unl.eduresearchgate.netmdpi.com |

| Machine Learning | Predicting the metabolic pathways in which this compound is likely to participate based on its chemical structure. |

These computational and bioinformatics tools are invaluable for integrating complex datasets and for generating new hypotheses to be tested in the laboratory, thereby accelerating our understanding of the role of this compound in biology.

Emerging Research Areas and Future Perspectives on Trans 2 Hexacosenoic Acid

Elucidation of Novel Biosynthetic or Degradation Pathways

The established pathways for the synthesis and breakdown of VLCFAs offer a strong foundation for understanding the metabolism of trans-2-Hexacosenoic acid. However, the unique characteristics of this 26-carbon fatty acid suggest that novel or alternative pathways may be involved.

Biosynthesis: The primary route for the synthesis of VLCFAs is through the fatty acid elongation (FAE) system located in the endoplasmic reticulum. This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to an existing acyl-CoA chain. A key enzyme in this cycle is trans-2-enoyl-CoA reductase (TER), which catalyzes the final reduction step, converting a trans-2-enoyl-CoA intermediate into a saturated acyl-CoA. nih.gov It is highly probable that trans-2-Hexacosenoyl-CoA is an intermediate in the synthesis of the saturated hexacosanoic acid (C26:0). The enzyme responsible for this reduction would be a TER with specificity for very-long-chain substrates. Research has shown that different isoforms of enzymes involved in fatty acid elongation exhibit varying substrate specificities, suggesting that a specific set of enzymes is likely responsible for the production of C26 fatty acids. oup.com Future research will likely focus on identifying and characterizing the specific elongase and reductase enzymes that preferentially act on C24-CoA to produce trans-2-Hexacosenoyl-CoA and its subsequent saturated form.

Degradation: The degradation of VLCFAs primarily occurs through β-oxidation within peroxisomes, as mitochondria are not equipped to handle these long aliphatic chains. wikipedia.orgaklectures.comlibretexts.orgaocs.org This process shortens the fatty acid chain in a stepwise manner, producing acetyl-CoA. The initial step in the peroxisomal β-oxidation of an unsaturated fatty acid like this compound would involve its conversion to a suitable intermediate for the β-oxidation spiral. The Reactome pathway database outlines the steps for the beta-oxidation of C26:0, which involves the enzyme ACOX1 oxidizing the acyl-CoA. reactome.org For a trans-2-enoic acid, the pathway might differ slightly from that of a saturated or a cis-unsaturated fatty acid. Elucidating the specific enzymes and potential auxiliary reactions required for the efficient degradation of this compound is a key area for future investigation.

Discovery of Undiscovered Biological Functions in Diverse Organisms

While the precise biological roles of this compound are largely unknown, the functions of other VLCFAs provide clues to its potential importance in various organisms.

VLCFAs are crucial components of several complex lipids, including sphingolipids (such as ceramides (B1148491) and gangliosides) and glycerophospholipids. adrenoleukodystrophy.info These lipids are integral to the structure and function of cellular membranes, influencing fluidity, signaling, and protein interactions. adrenoleukodystrophy.info The saturated counterpart, hexacosanoic acid (C26:0), is known to accumulate in certain genetic disorders like adrenoleukodystrophy (ALD), highlighting the critical role of proper VLCFA metabolism in maintaining neurological health. nih.govnih.gov Given this, this compound could be an important intermediate in the synthesis of C26-containing sphingolipids, which are essential for the stability and function of the myelin sheath in the nervous system. adrenoleukodystrophy.info

Future research is expected to explore the incorporation of this compound into various lipid species across different organisms, from microbes to plants and animals. Investigating its presence and concentration in specific tissues and subcellular compartments could reveal specialized functions. For instance, its role in plant cuticular waxes, which protect against environmental stress, or as a precursor to signaling molecules are plausible areas of investigation.

Biotechnological Applications and Engineered Production in Microorganisms

The unique properties of VLCFAs make them valuable for various industrial applications, including the production of lubricants, surfactants, and biofuels. The engineered production of specific fatty acids like this compound in microorganisms offers a sustainable alternative to traditional chemical synthesis.

Metabolic engineering strategies in organisms like Escherichia coli and yeast have shown promise for the production of various fatty acids. nih.govfrontiersin.orgglbrc.org To produce this compound, a common approach would involve introducing and optimizing the expression of the necessary fatty acid elongation enzymes with specificity for long-chain substrates. frontiersin.org Challenges in this area include ensuring a sufficient supply of precursor molecules (such as malonyl-CoA), optimizing the activity and substrate specificity of the heterologous enzymes, and preventing the degradation of the target fatty acid by the host organism's native metabolic pathways. Recent work has demonstrated the production of unbranched VLCFAs in E. coli by expressing a plant-derived enzymatic cascade. frontiersin.org

Future research will likely focus on identifying novel and more efficient elongase systems from various organisms, optimizing fermentation conditions, and developing downstream processing techniques for the purification of this compound. The table below summarizes potential microbial hosts and key engineering strategies for the production of this VLCFA.

| Microbial Host | Key Engineering Strategies | Potential Advantages |

| Escherichia coli | - Heterologous expression of plant or yeast FAE genes- Knockout of competing metabolic pathways- Overexpression of precursor supply pathways | - Well-characterized genetics- Rapid growth- Established fermentation technologies |

| Saccharomyces cerevisiae | - Expression of VLCFA-specific elongases- Modification of lipid storage and transport- Optimization of redox balance | - Generally Recognized as Safe (GRAS) status- Robust for industrial fermentation- Eukaryotic expression system |

| Oleaginous Yeasts (e.g., Yarrowia lipolytica) | - Leveraging native high lipid accumulation- Engineering of FAE and desaturase pathways- Optimization of nutrient conditions | - High capacity for lipid synthesis- Ability to utilize diverse feedstocks- Potential for high product titers |

Advanced Methodological Development for Trace Analysis and Isomer Discrimination

The accurate detection and quantification of this compound, especially at trace levels and in complex biological matrices, require sophisticated analytical techniques. A significant challenge is the separation and differentiation of various positional and geometric isomers of C26:1.

Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is a standard method for fatty acid analysis. nih.gov For the separation of trans and cis isomers, highly polar capillary columns are often necessary. aocs.org Silver-ion chromatography, either in thin-layer (Ag-TLC) or high-performance liquid chromatography (Ag-HPLC) format, is a powerful technique for separating fatty acid isomers based on the degree and geometry of unsaturation. aocs.org

Future advancements in this area may include the development of novel stationary phases for GC and HPLC with enhanced selectivity for VLCFA isomers. Furthermore, techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) could provide an additional dimension of separation based on the shape of the molecule, aiding in the unambiguous identification of this compound among other isomers. scispace.com

Systems Biology and Omics Approaches to this compound Metabolism

A comprehensive understanding of the role of this compound in biological systems necessitates a holistic approach that integrates data from various "omics" disciplines.

Lipidomics , the large-scale study of lipids, is a powerful tool for identifying and quantifying hundreds of lipid species, including VLCFAs, in a given sample. nih.govnih.gov By comparing the lipidomes of cells or tissues under different conditions (e.g., in health versus disease, or in wild-type versus genetically modified organisms), researchers can identify changes in the levels of this compound and its downstream metabolites. This can provide insights into its metabolic regulation and potential functions.

Genomics and Transcriptomics can be used to identify the genes and transcripts encoding the enzymes involved in the metabolism of this compound. By correlating gene expression patterns with lipidomic data, it is possible to build regulatory networks that govern the synthesis and degradation of this fatty acid.

Proteomics allows for the direct measurement of the abundance and post-translational modifications of the enzymes involved in VLCFA metabolism, providing a more direct link between gene expression and metabolic function.

Integrating these omics datasets through computational modeling can help to construct comprehensive models of VLCFA metabolism. These models can be used to predict metabolic fluxes, identify key regulatory points, and generate new hypotheses for experimental validation. Such a systems biology approach will be crucial for unraveling the complex roles of this compound in health and disease.

Q & A

Basic Research Questions

Q. How can researchers determine the purity of trans-2-Hexacosenoic acid in synthetic or isolated samples?

- Methodological Answer : Purity assessment typically employs high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV detection at 210 nm (lipid-specific absorbance). Calibration curves using certified reference standards are essential for quantification. Gas chromatography-mass spectrometry (GC-MS) can further validate purity by identifying trace contaminants .

- Key Considerations : Ensure solvent compatibility (e.g., methanol or chloroform) and account for column retention time variability due to the compound’s long hydrocarbon chain .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Refer to SDS guidelines for unsaturated fatty acids:

- Use nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .

- Store under inert gas (e.g., argon) at –20°C to minimize oxidation .

- For spills, neutralize with alkaline absorbents (e.g., sodium bicarbonate) and dispose via hazardous waste protocols .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Melting Point : Differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen .

- Solubility : Phase-solubility studies in polar (e.g., ethanol) and nonpolar solvents (e.g., hexane) at 25°C .

- Critical Micelle Concentration (CMC) : Conduct surface tension measurements using a tensiometer .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

- Methodological Answer :

- Perform a systematic review using PRISMA guidelines to assess study heterogeneity (e.g., cell lines, dosage variations) .

- Apply meta-analysis tools (e.g., RevMan) to quantify effect sizes and identify outliers. Sensitivity analysis can isolate confounding variables, such as isomerization during experimental workflows .

Q. What advanced spectroscopic techniques are optimal for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H-NMR (600 MHz, CDCl₃) to verify trans-configuration (δ 5.35 ppm, doublet of doublets) and chain length .

- FT-IR : Confirm carboxylate C=O stretch at 1700–1720 cm⁻¹ and trans C=C vibration at 965–990 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Compare observed m/z with theoretical [M-H]⁻ ion (C26H48O2: 392.3654) .

Q. How can computational modeling enhance the study of this compound’s membrane interactions?

- Methodological Answer :

- Use molecular dynamics (MD) simulations (e.g., GROMACS) with lipid bilayer models (e.g., POPC) to assess insertion dynamics and bilayer destabilization .

- Parameterize force fields (e.g., CHARMM36) for unsaturated chains and validate against experimental data (e.g., neutron scattering) .

Q. What experimental designs are effective for studying the oxidative stability of this compound?

- Methodological Answer :

- Accelerated oxidation studies under controlled O₂ atmospheres (e.g., 40°C, 30% RH) with periodic sampling for peroxide value (PV) and thiobarbituric acid (TBA) assays .

- Pair with LC-MS to identify oxidation products (e.g., hydroperoxides, aldehydes) and propose degradation pathways .

Methodological Best Practices

- Data Interpretation : Use Bland-Altman plots for analytical method comparisons and report confidence intervals for biological assays .

- Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and share raw datasets in repositories like Figshare .

- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.